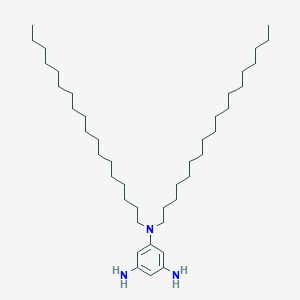
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is a synthetic tetrapeptide composed of the amino acids D-tryptophan, L-histidine, D-phenylalanine, and L-arginine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-arginine) to a solid resin. Subsequent amino acids (D-phenylalanine, L-histidine, and D-tryptophan) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to remove the protecting group .
Industrial Production Methods
Industrial production of this tetrapeptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require stringent control of reaction conditions to ensure high purity and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of D-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the imidazole ring of L-histidine.
Substitution: The amino groups of the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of kynurenine derivatives from D-tryptophan.
Reduction: Reduced imidazole derivatives from L-histidine.
Substitution: Various substituted peptides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes such as enzyme activity and receptor binding.
Medicine: Explored for its therapeutic potential in treating conditions related to peptide hormone regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan: A similar tetrapeptide with all L-amino acids.
D-histidyl-D-phenylalanyl-D-arginyl-D-tryptophan: A tetrapeptide with all D-amino acids.
L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophan: A tetrapeptide with a mix of L- and D-amino acids.
Uniqueness
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is unique due to its specific sequence of L- and D-amino acids, which can influence its biological activity and stability. The presence of D-amino acids can enhance resistance to enzymatic degradation, potentially increasing the peptide’s half-life and efficacy in biological systems .
Propiedades
Número CAS |
170103-04-5 |
|---|---|
Fórmula molecular |
C32H40N10O5 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27+/m0/s1 |
Clave InChI |
CAYNQHPLZNPBIO-ALLMYJPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


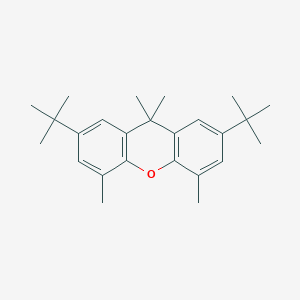
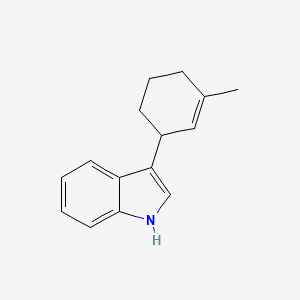


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
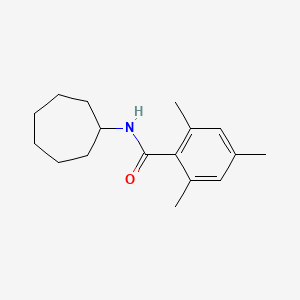

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
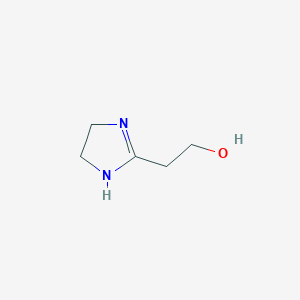
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
